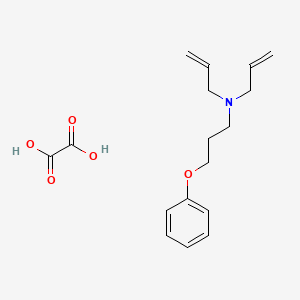
N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate
Descripción general
Descripción
N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate (APPA) is a chemical compound that has received attention in scientific research due to its potential pharmacological properties. APPA is a synthetic compound that belongs to the class of allylamine derivatives. It has been studied for its potential use in treating various diseases and disorders.
Mecanismo De Acción
The mechanism of action of N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate is not fully understood. It has been suggested that N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has been shown to have biochemical and physiological effects in various animal models. It has been shown to reduce inflammation, oxidative stress, and tumor growth. N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. In addition, N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has been shown to improve cardiac function in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal models. However, there are some limitations to using N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate. One direction is to further investigate the mechanism of action of N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate. This could involve studying the effects of N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate on specific enzymes or genes. Another direction is to investigate the potential use of N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate in combination with other drugs for the treatment of various diseases. Finally, there is a need for further studies on the safety and efficacy of N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate in humans.
Aplicaciones Científicas De Investigación
N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has been studied for its potential use in treating various diseases and disorders. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-allyl-N-(3-phenoxypropyl)-2-propen-1-amine oxalate has been studied for its potential use in treating cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.C2H2O4/c1-3-11-16(12-4-2)13-8-14-17-15-9-6-5-7-10-15;3-1(4)2(5)6/h3-7,9-10H,1-2,8,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNGXQFSFZKXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077300.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4077311.png)
![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4077333.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)

![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)
![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)
![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
![N-allyl-N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077384.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)